molecular formula C17H19N3O4S B2835694 N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide CAS No. 887204-26-4

N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

Cat. No.: B2835694
CAS No.: 887204-26-4
M. Wt: 361.42
InChI Key: IKCHUZPDALXDTE-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The general synthetic route can be outlined as follows:

    Starting Materials: 4-methylphenylamine and 2-(4-sulfamoylphenyl)ethylamine.

    Reaction with Oxalyl Chloride: The amines are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methylphenyl)-N-[2-(4-aminophenyl)ethyl]oxamide: Similar structure but with an amino group instead of a sulfamoyl group.

    N’-(4-methylphenyl)-N-[2-(4-nitrophenyl)ethyl]oxamide: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide is unique due to the presence of the sulfamoyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-12-2-6-14(7-3-12)20-17(22)16(21)19-11-10-13-4-8-15(9-5-13)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCHUZPDALXDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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